Defosfamide
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Overview
Description
Defosfamide is a nitrogen mustard compound that cross-links with DNA, causing inhibition of DNA synthesis. (NCI)
Scientific Research Applications
Neuroprotective Effects
Defosfamide, an alkylating agent, is primarily used in treating solid tumors. A notable application is in addressing ifosfamide-induced encephalopathy. Methylene blue has been studied for its neuroprotective effects against this encephalopathy, showing effectiveness in both treatment and prevention (Pelgrims et al., 2000).
Drug Discovery and Development
Ifosfamide’s role in drug discovery emphasizes the evolving landscape of pharmacology, where molecular biology and genomic sciences play a significant part in the development of new drugs (Drews, 2000).
Treatment of Schizophrenia
Investigations into membrane fatty acid composition and metabolism abnormalities in schizophrenia have led to therapeutic trials of fatty acid supplementation, including ifosfamide, as part of the treatment (Fenton et al., 2000).
Nephrotoxicity in Pediatric Oncology
Ifosfamide's nephrotoxicity is a significant concern in pediatric oncology. A study focused on the long-term evaluation of ifosfamide-related nephrotoxicity in children highlighted the importance of monitoring renal function in patients undergoing treatment (Oberlin et al., 2009).
Neurotoxicity and Oxidative Stress
The potential of morin, a natural compound, in protecting against ifosfamide-induced acute neurotoxicity has been studied. This research could pave the way for developing protective treatments against the neurotoxic effects of ifosfamide (Çelik et al., 2019).
Environmental Concerns
Research into the environmental impact of ifosfamide, especially its presence in wastewater and surface waters, is critical due to its potential genotoxic effects. This highlights the need for efficient drug disposal and wastewater treatment methods to minimize environmental contamination (Buerge et al., 2006).
Psychiatric Effects in Cancer Treatment
Ifosfamide's neuropsychiatric toxicity in cancer treatment, particularly its rare but dramatic effects such as delirium and psychosis, is a vital area of study. Understanding and managing these side effects are crucial for the well-being of patients undergoing ifosfamide-based chemotherapy (Alici-Evcimen & Breitbart, 2007).
High-Dose Ifosfamide in Chemotherapy
High-dose ifosfamide's effectiveness in overcoming resistance to standard-dose ifosfamide in treating advanced soft tissue sarcomas demonstrates a potential dose-response relationship. This research underlines the importance of balancing efficacy with the risk of toxicity (Le Cesne et al., 1995).
properties
CAS RN |
3733-81-1 |
---|---|
Product Name |
Defosfamide |
Molecular Formula |
C9H20Cl3N2O3P |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
3-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]propan-1-ol |
InChI |
InChI=1S/C9H20Cl3N2O3P/c10-2-6-14(7-3-11)18(16,17-9-4-12)13-5-1-8-15/h15H,1-9H2,(H,13,16) |
InChI Key |
FQWNGSKQHPNIQG-UHFFFAOYSA-N |
SMILES |
C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |
Canonical SMILES |
C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |
Other CAS RN |
3733-81-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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